Tipepidine hydrochloride (3-[di-2-thienylmethylene]-1-methylpiperidine hydrochloride) is a chemical compound primarily recognized for its historical use as a non-narcotic antitussive agent. [] While its application as a cough suppressant is well-documented, recent scientific research has explored its potential in other areas, particularly in modulating neurotransmission. [] This shift in focus stems from its ability to interact with specific ion channels in the nervous system. []
Tipepidine hydrochloride, also known as tipepidine hibenzate, is a synthetic compound classified as a non-opioid antitussive and expectorant. It belongs to the thiambutene class of drugs and was developed in Japan in 1959. Tipepidine acts primarily by inhibiting G protein-coupled inwardly-rectifying potassium channels, which facilitates increased dopamine levels in the nucleus accumbens, contributing to its therapeutic effects. The compound is utilized for its cough-suppressing properties and has been investigated for potential applications in treating psychiatric disorders such as depression and attention-deficit hyperactivity disorder.
Tipepidine hydrochloride is derived from synthetic processes and is classified under the following categories:
The synthesis of tipepidine hydrochloride involves several key steps utilizing specific reagents and solvents. A notable method includes:
The molecular formula of tipepidine hydrochloride is , with a molar mass of 275.43 g/mol. Its structural characteristics include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 275.43 g/mol |
Tipepidine hydrochloride participates in various chemical reactions typical of its functional groups. The primary reactions include:
These reactions can be exploited for further derivatization or modification of the compound for enhanced therapeutic efficacy or reduced side effects.
The mechanism by which tipepidine exerts its effects involves:
This dual action makes it a candidate for both respiratory issues and potential psychiatric applications .
Property | Value |
---|---|
Melting Point | Approximately 150°C |
Solubility | Soluble in water |
Tipepidine hydrochloride is primarily used in clinical settings for:
G-protein-coupled inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability, facilitating potassium efflux to hyperpolarize cells upon GPCR activation. Tipepidine hydrochloride selectively targets these channels, disrupting inhibitory signaling pathways.
Tipepidine hydrochloride reversibly inhibits dopamine D2 receptor-activated GIRK currents (IDA(GIRK)) in ventral tegmental area (VTA) neurons. Electrophysiological studies demonstrate an IC50 of 7.0 μM, with complete abolition of currents observed during intracellular GTPγS application (a non-hydrolyzable GTP analog that constitutively activates G-proteins). This indicates tipepidine acts downstream of G-protein activation, directly blocking GIRK channels rather than interfering with receptor-G-protein coupling. The inhibition depolarizes VTA dopamine neurons, increasing action potential generation [2] [10].
Table 1: Electrophysiological Effects of Tipepidine on GIRK Currents
Parameter | Effect of Tipepidine | Experimental Model |
---|---|---|
IC50 | 7.0 μM | Acutely dissociated rat VTA neurons |
Maximal Inhibition | ~100% block of IDA(GIRK) | GTPγS-induced currents |
Reversal Potential | Shift toward depolarization | Voltage-clamp recordings |
Selectivity | No effect on voltage-gated K+ or Na+ channels | Specificity screening assays |
By inhibiting GIRK channels coupled to multiple GPCRs (e.g., serotonin 5-HT1A, adrenergic α2, and dopamine D2 receptors), tipepidine reduces potassium efflux, leading to membrane depolarization and enhanced neuronal firing. This broad modulation elevates extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions. Microdialysis in rats confirms tipepidine (20-40 mg/kg, i.p.) increases prefrontal cortical dopamine by 150% and serotonin by 130%, without altering locomotor activity. This distinguishes it from psychostimulants like methamphetamine, which cause hyperactivity and behavioral sensitization [2] [5] [9].
Table 2: Neurotransmitter Modulation by Tipepidine Hydrochloride
Brain Region | Neurotransmitter Change | Magnitude of Increase | Functional Outcome |
---|---|---|---|
Prefrontal Cortex | Dopamine, Serotonin | 150-180% vs. baseline | Antidepressant-like effects |
Nucleus Accumbens (NAc) | Dopamine | 200% vs. baseline | Reward signaling sans addiction |
Ventral Tegmental Area | Neuronal firing rate | 3.5-fold increase | Dopamine neuron activation |
Tipepidine hydrochloride (40 mg/kg, i.p.) activates VTA dopamine neurons via dual mechanisms: (1) direct GIRK blockade in dopamine neurons, and (2) disinhibition of GABAergic inputs. Immunohistochemical studies show increased c-Fos expression (a marker of neuronal activation) colocalized with tyrosine hydroxylase (TH) in the VTA. This activation is anatomically selective, primarily affecting lateral VTA subregions rich in mesolimbic projection neurons. Crucially, tipepidine’s effects persist in isolated brain slices, confirming intrinsic GIRK inhibition—not indirect network effects—as the primary driver [2] [4] [6].
Tipepidine elevates extracellular dopamine in the nucleus accumbens (NAc) by 200% within 40 minutes of administration, as measured by in vivo microdialysis. Unlike methamphetamine, this surge does not induce behavioral sensitization or locomotor hyperactivity even after repeated dosing. The dopamine increase stems from enhanced VTA neuron firing and subsequent vesicular release in NAc terminals, validated by its abolition following VTA lesioning. This unique profile—elevating dopamine reward pathways without addiction risk—positions tipepidine as a novel therapeutic candidate for disorders like ADHD and depression [3] [9] [10].
Table 3: Key Dopaminergic Effects of Tipepidine
Parameter | Tipepidine Hydrochloride | Methamphetamine |
---|---|---|
NAc Dopamine Increase | ~200% | ~300% |
Locomotor Activity | No change | Marked increase |
Behavioral Sensitization | Absent | Present |
c-Fos in VTA | Elevated | Elevated |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7